4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone
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Overview
Description
4-Acetamido-2’,4’-dinitro-5’-methyldiphenyl sulphone is a versatile chemical compound used as a reagent and complex intermediate in various chemical processes. It is known for its high quality and utility in the production of specialty chemicals, research chemicals, and fine chemicals . The compound has the molecular formula C₁₅H₁₃N₃O₇S and a molecular weight of 379.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2’,4’-dinitro-5’-methyldiphenyl sulphone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the nitration of a diphenyl sulphone derivative followed by acetylation to introduce the acetamido group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .
Industrial Production Methods
In industrial settings, the production of 4-Acetamido-2’,4’-dinitro-5’-methyldiphenyl sulphone is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2’,4’-dinitro-5’-methyldiphenyl sulphone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted diphenyl sulphone derivatives.
Scientific Research Applications
4-Acetamido-2’,4’-dinitro-5’-methyldiphenyl sulphone is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-2’,4’-dinitro-5’-methyldiphenyl sulphone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The nitro groups and the sulphone moiety play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2’,4’-dinitrodiphenyl sulphone: Lacks the methyl group at the 5’ position.
4-Acetamido-2’,4’-dinitro-5’-ethyldiphenyl sulphone: Has an ethyl group instead of a methyl group at the 5’ position.
4-Acetamido-2’,4’-dinitro-5’-methoxydiphenyl sulphone: Contains a methoxy group at the 5’ position.
Uniqueness
4-Acetamido-2’,4’-dinitro-5’-methyldiphenyl sulphone is unique due to the presence of both acetamido and nitro groups, which confer specific reactivity and properties. The methyl group at the 5’ position also influences its chemical behavior and makes it distinct from other similar compounds .
Properties
IUPAC Name |
N-[4-(5-methyl-2,4-dinitrophenyl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O7S/c1-9-7-15(14(18(22)23)8-13(9)17(20)21)26(24,25)12-5-3-11(4-6-12)16-10(2)19/h3-8H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMNBHLODYFESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O7S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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